1-benzoyl-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
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Overview
Description
1-benzoyl-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoyl group, a dichlorophenyl group, and an imidazole ring, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with acetone in the presence of a base to form an intermediate, which is then reacted with thiourea under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-benzoyl-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(2,4-dichlorophenyl)-1-oxopropan-2-yl nicotinate
- 3-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-chlorophenyl)-1-oxopropan-2-yl nicotinate
Uniqueness
Compared to similar compounds, 1-benzoyl-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c1-18(2)21-15(13-9-8-12(19)10-14(13)20)17(24)22(18)16(23)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJWWTYAFXIEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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